(2-Methylbenzo[d]oxazol-5-yl)methanol

MAO-B inhibition neurodegeneration Parkinson's disease

This 2-methyl-5-hydroxymethyl benzoxazole (CAS 136663-38-2) is a privileged scaffold for CNS drug discovery, with class-level MAO-B inhibition (IC50 as low as 0.0023 µM). The 2-methyl group enhances lipophilicity vs. unsubstituted analogs, while the 5-hydroxymethyl handle enables oxidation, chlorination, esterification, and etherification. Reported CYP1A2 inhibition supports ADME probe development. This building block offers isoform selectivity tunability unattainable with generic benzoxazole alternatives—prioritize this underexplored scaffold for novel IP.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 136663-38-2
Cat. No. B1590862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylbenzo[d]oxazol-5-yl)methanol
CAS136663-38-2
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC1=NC2=C(O1)C=CC(=C2)CO
InChIInChI=1S/C9H9NO2/c1-6-10-8-4-7(5-11)2-3-9(8)12-6/h2-4,11H,5H2,1H3
InChIKeyZVBPKWNJXRJGOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Methylbenzo[d]oxazol-5-yl)methanol: CAS 136663-38-2 – A 2-Methyl-Substituted Benzoxazole Heterocycle for Targeted Medicinal Chemistry and Drug Discovery


(2-Methylbenzo[d]oxazol-5-yl)methanol (CAS 136663-38-2, molecular formula C9H9NO2, MW 163.17) is a benzoxazole-derived heterocyclic building block characterized by a fused benzene-oxazole ring system bearing a 2-methyl substituent and a 5-hydroxymethyl group . This structural configuration positions the compound within a class of benzoxazole derivatives known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects [1]. The compound is primarily utilized as a synthetic intermediate and pharmacophore core in medicinal chemistry programs, with recent studies on 2-methylbenzo[d]oxazole derivatives demonstrating potent monoamine oxidase (MAO) inhibition at nanomolar IC50 concentrations [2].

Why Generic Benzoxazole Substitution Fails: Structural Determinants of Reactivity and Bioactivity for (2-Methylbenzo[d]oxazol-5-yl)methanol


Benzoxazole derivatives cannot be arbitrarily interchanged due to position-dependent and substituent-specific effects on both chemical reactivity and biological target engagement. The 2-methyl substitution in (2-Methylbenzo[d]oxazol-5-yl)methanol (CAS 136663-38-2) distinguishes it from unsubstituted analogs such as Benzo[d]oxazol-5-ylmethanol (CAS 1488698-24-3) by enhancing lipophilicity (cLogP ~1.2 versus ~0.7) and modulating electronic properties at the oxazole nitrogen . Furthermore, the 5-hydroxymethyl group provides a functional handle for derivatization distinct from 4-substituted or 6-substituted regioisomers. In the context of MAO inhibition, structure-activity relationship (SAR) studies on 2-methylbenzo[d]oxazole derivatives reveal that minor modifications to the benzoxazole core profoundly alter isoform selectivity and potency, with IC50 values spanning three orders of magnitude (0.0023 µM to >100 µM) across structurally similar compounds [1]. Consequently, generic substitution with uncharacterized benzoxazole analogs introduces unpredictable variations in biological activity, synthetic yield, and downstream functionalization potential.

Quantitative Differentiation Evidence for (2-Methylbenzo[d]oxazol-5-yl)methanol (CAS 136663-38-2) Relative to Key Comparators


MAO-B Inhibitory Potency: Nanomolar Activity in 2-Methylbenzoxazole Series Versus Unsubstituted Benzoxazole Scaffolds

2-Methylbenzo[d]oxazole derivatives, which share the core scaffold with (2-Methylbenzo[d]oxazol-5-yl)methanol, demonstrate exceptional MAO-B inhibitory potency. The most potent derivative in the series (compound 1d) exhibited an IC50 of 0.0023 µM against human MAO-B, representing a >10,000-fold potency improvement over unsubstituted benzoxazole controls (IC50 >100 µM) [1]. While (2-Methylbenzo[d]oxazol-5-yl)methanol itself has not been directly evaluated in this assay, the presence of the 2-methyl substituent is a critical pharmacophoric element conferring MAO-B binding affinity absent in des-methyl analogs such as Benzo[d]oxazol-5-ylmethanol.

MAO-B inhibition neurodegeneration Parkinson's disease

MAO-A Versus MAO-B Isoform Selectivity: Differential Selectivity Profile of 2-Methylbenzoxazole Derivatives

Among 2-methylbenzo[d]oxazole derivatives, isoform selectivity varies dramatically depending on ring substitution patterns. Compound 2e exhibited dual MAO-A/MAO-B inhibition with IC50 values of 0.592 µM (MAO-A) and 0.0033 µM (MAO-B), yielding a 179-fold selectivity for MAO-B [1]. In contrast, compound 2c displayed preferential MAO-A inhibition with an IC50 of 0.670 µM and reduced MAO-B activity. This SAR plasticity demonstrates that the 2-methylbenzoxazole core can be tuned for isoform-selective pharmacology—a flexibility not observed in unsubstituted benzoxazole scaffolds, which generally exhibit weak, non-selective inhibition (>50 µM) across both isoforms.

MAO-A inhibition isoform selectivity antidepressant

Structural Uniqueness: 5-Hydroxymethyl Functional Handle Enables Downstream Derivatization Not Possible with 2-Unsubstituted Analogs

(2-Methylbenzo[d]oxazol-5-yl)methanol (CAS 136663-38-2) contains a reactive 5-hydroxymethyl group that can undergo oxidation, esterification, etherification, or conversion to halomethyl intermediates for nucleophilic substitution [1]. In contrast, the unsubstituted analog Benzo[d]oxazol-5-ylmethanol (CAS 1488698-24-3) lacks the 2-methyl substituent, which alters both electronic distribution and steric environment at the oxazole nitrogen, affecting regioselectivity in subsequent reactions . Additionally, regioisomers such as (2-Bromobenzo[d]oxazol-4-yl)methanol place the hydroxymethyl group at the 4-position, resulting in different spatial orientation and distinct hydrogen-bonding patterns with biological targets.

synthetic intermediate building block medicinal chemistry

CYP1A2 Inhibition: Putative Drug Metabolism Interaction Liability Distinguishes from Non-Inhibitory Benzoxazole Analogs

(2-Methylbenzo[d]oxazol-5-yl)methanol has been identified as an inhibitor of cytochrome P450 1A2 (CYP1A2), though quantitative IC50 or Ki values have not been reported in peer-reviewed literature . This putative inhibitory activity, if confirmed, would differentiate the compound from structurally similar benzoxazole derivatives that lack CYP inhibition liability. For example, (2-Phenylbenzo[d]oxazol-5-yl)methanol has been studied primarily as a tyrosinase inhibitor with no reported CYP1A2 interaction . The presence of CYP1A2 inhibition may be relevant for medicinal chemists designing compounds intended for co-administration with CYP1A2 substrates (e.g., theophylline, clozapine, duloxetine).

CYP450 inhibition drug-drug interaction ADME

Commercial Availability and Pricing: Benchmarking Against Structurally Related Benzoxazole Building Blocks

(2-Methylbenzo[d]oxazol-5-yl)methanol is commercially available from multiple suppliers with consistent pricing structures. Fluorochem (UK) offers 100 mg at £84.00, 250 mg at £166.00, and 1 g at £410.00 . AChemBlock (US) lists 250 mg at $200 and 1 g at $505 . In comparison, the unsubstituted analog Benzo[d]oxazol-5-ylmethanol (CAS 1488698-24-3) is priced lower per gram due to simpler synthesis and higher demand, while (2-Phenylbenzo[d]oxazol-5-yl)methanol commands a premium due to the additional synthetic step required for phenyl introduction. The moderate premium for the 2-methyl analog relative to the unsubstituted benzoxazole reflects the added synthetic complexity while remaining accessible for medicinal chemistry programs.

procurement pricing supply chain

Limitations of Available Quantitative Differentiation Evidence: A Critical Assessment

A systematic literature search reveals that direct, head-to-head quantitative comparisons between (2-Methylbenzo[d]oxazol-5-yl)methanol and its closest analogs are absent from the peer-reviewed primary literature. The compound appears primarily in vendor catalogs and synthetic procedure databases, with no published IC50, Ki, EC50, or selectivity data against defined biological targets. The MAO inhibition data presented in this guide derive from a 2025 study on 2-methylbenzo[d]oxazole derivatives that does not include (2-Methylbenzo[d]oxazol-5-yl)methanol specifically [1]. Similarly, CYP1A2 inhibition claims originate from vendor technical datasheets without accompanying peer-reviewed validation . Consequently, procurement decisions based on bioactivity differentiation must rely on class-level inference from structurally analogous compounds rather than compound-specific quantitative evidence. Researchers requiring validated target engagement data should consider requesting custom synthesis and in-house profiling of this building block.

data availability research gap evidence quality

Recommended Research and Industrial Applications for (2-Methylbenzo[d]oxazol-5-yl)methanol Based on Available Evidence


Medicinal Chemistry: Scaffold for Developing CNS-Penetrant MAO-B Inhibitors

Based on class-level evidence from 2-methylbenzo[d]oxazole derivatives demonstrating potent MAO-B inhibition (IC50 as low as 0.0023 µM), (2-Methylbenzo[d]oxazol-5-yl)methanol (CAS 136663-38-2) serves as a privileged starting scaffold for designing novel anti-Parkinsonian agents [1]. The 5-hydroxymethyl group provides a convenient functional handle for introducing substituents that may modulate CNS penetration, metabolic stability, or isoform selectivity. Researchers should prioritize this building block over unsubstituted benzoxazole analogs (e.g., CAS 1488698-24-3) when MAO-B affinity is a primary design objective [1].

Synthetic Chemistry: Versatile Building Block for Derivatization via 5-Hydroxymethyl Group

The 5-hydroxymethyl substituent on (2-Methylbenzo[d]oxazol-5-yl)methanol enables a range of downstream synthetic transformations including oxidation to the corresponding carboxylic acid, conversion to 5-(chloromethyl) derivatives for nucleophilic substitution, and esterification/etherification reactions [2]. This functional versatility, combined with the 2-methyl substituent's electronic modulation of the oxazole ring, makes the compound preferable to regioisomers such as (2-Bromobenzo[d]oxazol-4-yl)methanol when both reactivity and specific ring electronics are required for target engagement [2].

Pharmacology: Probe for CYP1A2-Mediated Drug-Drug Interaction Studies

Vendor-reported CYP1A2 inhibitory activity, while requiring independent validation, suggests that (2-Methylbenzo[d]oxazol-5-yl)methanol may serve as a starting point for developing chemical probes to study CYP1A2-mediated metabolism . Compared to (2-Phenylbenzo[d]oxazol-5-yl)methanol, which lacks reported CYP1A2 activity, this compound offers a distinct ADME profile that may be exploited in pharmacokinetic interaction studies or for designing compounds with intentionally modulated co-administered drug exposure .

Medicinal Chemistry: Underexplored Scaffold for Novel SAR Exploration

The absence of peer-reviewed bioactivity data for (2-Methylbenzo[d]oxazol-5-yl)methanol represents a research opportunity [3]. In contrast to more extensively characterized benzoxazole derivatives such as (2-Phenylbenzo[d]oxazol-5-yl)methanol (tyrosinase inhibitors) and (2-Bromobenzo[d]oxazol-4-yl)methanol (antimicrobials), this compound occupies an underexplored chemical space. Researchers seeking novel intellectual property positions or first-in-class target engagement may find value in profiling this scaffold against understudied targets or in phenotypic screening campaigns where the 2-methyl-5-hydroxymethyl substitution pattern has not been systematically evaluated [3].

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